molecular formula C9H8N4O4 B14666204 Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate CAS No. 40483-97-4

Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate

Cat. No.: B14666204
CAS No.: 40483-97-4
M. Wt: 236.18 g/mol
InChI Key: GXUGBLSIWWHOML-UHFFFAOYSA-N
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Description

Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities This particular compound is characterized by the presence of a nitro group at the 6th position and a carbamate group at the 2nd position of the benzimidazole ring

Preparation Methods

The synthesis of Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration and subsequent carbamation. The general synthetic route can be summarized as follows:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The primary mechanism of action of Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate involves binding to tubulin proteins, thereby disrupting microtubule assembly. This disruption interferes with cell division, leading to cell cycle arrest and apoptosis in cancer cells. The compound targets the colchicine binding site on tubulin, which is distinct from the binding sites of other microtubule-targeting agents .

Comparison with Similar Compounds

Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate can be compared with other benzimidazole derivatives such as:

The uniqueness of this compound lies in its specific nitro and carbamate substitutions, which confer distinct biological activities and applications.

Properties

IUPAC Name

methyl N-(6-nitro-1H-benzimidazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-17-9(14)12-8-10-6-3-2-5(13(15)16)4-7(6)11-8/h2-4H,1H3,(H2,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUGBLSIWWHOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577443
Record name Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40483-97-4
Record name Methyl (6-nitro-1H-benzimidazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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